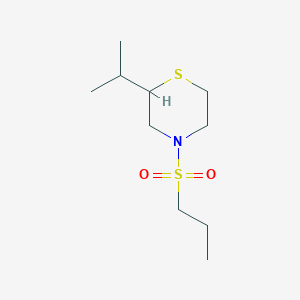![molecular formula C15H18N2O3S B7592027 N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592027.png)
N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research purposes. In
作用機序
The mechanism of action of N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to have analgesic and anticonvulsant effects, which may be due to its ability to modulate the activity of certain receptors in the body.
実験室実験の利点と制限
N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a well-defined structure, which makes it easy to study its properties and effects. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for the study of N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide. One of the most promising areas of research is the development of new drugs based on this compound. It has been shown to have potential applications in the treatment of various diseases, and further research may lead to the discovery of new therapeutic agents. Another area of research is the study of the mechanism of action of this compound, which may provide insights into the development of new drugs with similar properties. Finally, further studies are needed to explore the potential side effects and toxicity of this compound, which will be important for its safe use in scientific research.
合成法
The synthesis method of N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide has been described in several research papers. One of the most commonly used methods involves the reaction of 2-methylcyclopropylbenzylamine with 3-isothiocyanato-1-(2-methylcyclopropyl)benzene in the presence of a base, followed by the reaction with 3-aminooxazolidin-2-one. This method has been found to be efficient and reliable, resulting in high yields of the desired product.
科学的研究の応用
N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-9-14(11)15(12-5-3-2-4-6-12)17-21(18,19)10-13-7-8-20-16-13/h2-8,11,14-15,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWLWUJYVZUEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(C2=CC=CC=C2)NS(=O)(=O)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591946.png)
![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)

![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)



![N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)

![3-[2-(Methoxymethyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B7592024.png)



![2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide](/img/structure/B7592056.png)